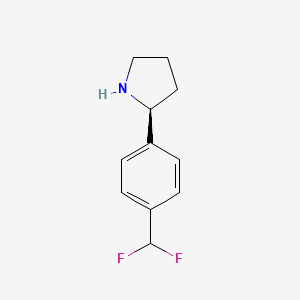
N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine is a compound that features a pyridine ring substituted with a tetrahydro-2H-pyran group and two amino groups at positions 3 and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine can be achieved through several synthetic routes. One common method involves the reaction of a pyridine derivative with a tetrahydro-2H-pyran group under specific conditions. For instance, the reaction may involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N3-(Piperidin-4-yl)pyridine-2,3-diamine: Similar structure but with a piperidine ring instead of a tetrahydro-2H-pyran group.
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine: Contains a bromine atom at position 5 of the pyridine ring.
Uniqueness
N3-(Tetrahydro-2H-pyran-4-yl)pyridine-3,5-diamine is unique due to the presence of the tetrahydro-2H-pyran group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC名 |
5-N-(oxan-4-yl)pyridine-3,5-diamine |
InChI |
InChI=1S/C10H15N3O/c11-8-5-10(7-12-6-8)13-9-1-3-14-4-2-9/h5-7,9,13H,1-4,11H2 |
InChIキー |
QQYSFVKIAYKCLA-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1NC2=CN=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


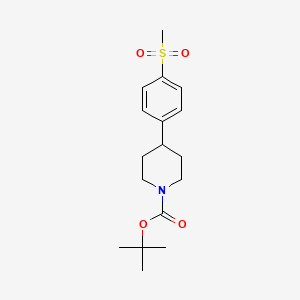
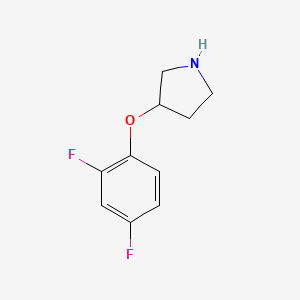

![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)

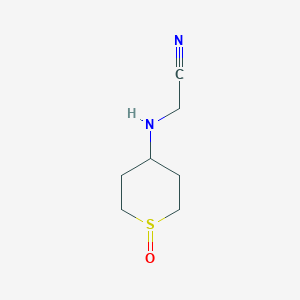
![Benzyl 2-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15222793.png)
![(S)-6H-Spiro[[1,3]dioxolo[4,5-f]benzofuran-7,3'-indolin]-2'-one](/img/structure/B15222795.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
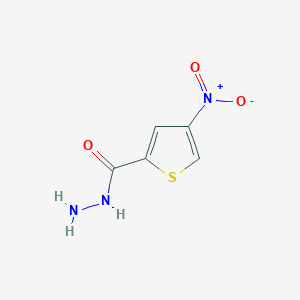
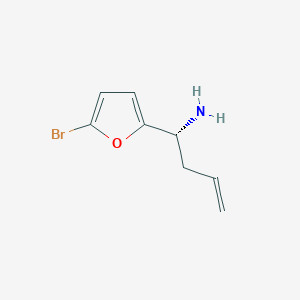
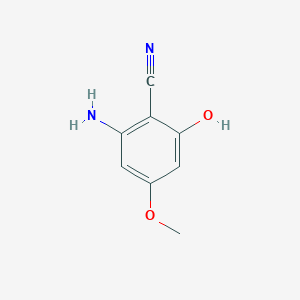
![Methyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15222840.png)
